molecular formula C17H16N2O4S2 B2788595 (Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-53-8

(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2788595
CAS No.: 683237-53-8
M. Wt: 376.45
InChI Key: DGANVWDNTCLKNC-ZCXUNETKSA-N
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Description

(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound designed for research applications. It features a benzothiazole core, a common scaffold in medicinal chemistry known for its diverse biological potential . This core structure is substituted with a methylsulfonyl group, which can influence the compound's physicochemical properties and binding affinity, and is linked via an amide bond to a 2-methoxybenzamide group. Compounds within this structural class have demonstrated significant research value, particularly in neuroscience. Related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs exhibit state-dependent inhibition and functional activity against ZAC, which is a potential target for exploring physiological functions in the central nervous system and peripheral tissues . Furthermore, benzamide derivatives are widely investigated as inhibitors of histone deacetylase (HDAC) , a key epigenetic target in oncology research . The structural features of this compound, including its planar benzothiazole ring and potential for hydrogen bonding, make it a candidate for probing interactions with various enzymatic and receptor targets. This product is provided for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-13-9-8-11(25(3,21)22)10-15(13)24-17(19)18-16(20)12-6-4-5-7-14(12)23-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGANVWDNTCLKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available benzothiazole derivatives. The process often includes:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thioamides and aldehydes.
  • Substitution Reactions : The introduction of methoxy and methylsulfonyl groups is performed using standard electrophilic substitution methods.
  • Final Coupling : The final step involves coupling with an amine to form the desired benzamide structure.

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro and in vivo studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • A431 (human epidermoid carcinoma) : Inhibition of cell proliferation was observed with an IC50 value indicating effective anti-proliferative activity.
  • A549 (human lung carcinoma) : Similar results were noted, suggesting a broad-spectrum anti-cancer effect.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis
A5492.0Cell cycle arrest
H12991.8Inhibition of IL-6 and TNF-α

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Cytokine Modulation : Downregulation of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Case Studies

A notable study involved the administration of this compound in a murine model of cancer. Results indicated not only a significant reduction in tumor size but also improved survival rates compared to control groups receiving no treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Table 1: Structural Features of Analogs
Compound Name Core Structure Key Substituents Configuration
Target Compound Benzo[d]thiazole-benzamide 6-methylsulfonyl, 3-methyl, 2-methoxy Z
(Z)-4-Cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene)benzamide Benzo[d]thiazole-benzamide 6-methylsulfonyl, 3-methyl, 4-cyano Z
I8 () Quinolinium-benzo[d]thiazole 4-fluorostyryl, 3-methylbenzo[d]thiazol-2-ylidene E
4g () Thiadiazole-benzamide 3-dimethylamino-acryloyl, 3-methylphenyl

Key Observations :

  • Electron Effects: The target compound’s 6-methylsulfonyl and 2-methoxy groups create a push-pull electronic system, distinct from the cyano group in its analog (), which is smaller but strongly electron-withdrawing.
  • Configuration : Z-configuration in the target compound contrasts with the E-configuration in I8 (), affecting planarity and conjugation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR Peaks (C=O, cm⁻¹) Solubility Trends
Target Compound Predicted ~1690–1640 Moderate in polar aprotic solvents (DMSO/DMF)
4g () 200 1690, 1638 Low in water; high in ethanol/dioxane
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Enhanced by hydroxyl group

Key Observations :

  • The methylsulfonyl group in the target compound likely increases polarity compared to the hydroxyl-containing analog in , improving solubility in polar solvents.
  • Thiadiazole derivatives (e.g., 4g) exhibit higher melting points due to rigid planar structures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiocyanates under bromine/glacial acetic acid .
  • Step 2 : Introduction of the methylsulfonyl group at position 6 using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Step 3 : Condensation with 2-methoxybenzamide via nucleophilic acyl substitution, ensuring Z-isomer selectivity by controlling reaction temperature (<60°C) and using polar aprotic solvents (e.g., DMF) .
  • Key Reagents : Sodium thiocyanate, methanesulfonyl chloride, 2-methoxybenzoyl chloride.
  • Validation : NMR (¹H/¹³C) to confirm regiochemistry; HPLC purity >95% .

Q. How can the structural conformation of this compound be characterized to confirm the Z-isomer?

  • Methodology :

  • X-ray crystallography : Resolves bond angles and dihedral angles, confirming the Z-configuration of the imine group .
  • NOESY NMR : Detects spatial proximity between the methoxy group (δ 3.8–4.0 ppm) and the methylsulfonyl moiety (δ 3.1–3.3 ppm) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Data :

  • Solubility : Moderate in DMSO (>10 mg/mL), low in water (<0.1 mg/mL). Use DMSO stock solutions (≤10 mM) for in vitro assays .
  • Stability : Hydrolytically unstable in aqueous buffers (pH >7.0); recommend fresh preparation or storage at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methylsulfonyl vs. methoxy) influence reactivity in cross-coupling reactions?

  • Analysis :

  • Methylsulfonyl group : Strong electron-withdrawing effect activates the thiazole ring for nucleophilic aromatic substitution (e.g., with amines) at position 2 .
  • Methoxy group : Electron-donating effect stabilizes the benzamide moiety, reducing electrophilicity at the carbonyl carbon.
  • Experimental validation : Compare reaction rates using Hammett plots or DFT calculations .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .
  • Metabolic stability testing : Evaluate CYP450-mediated degradation using liver microsomes to account for inter-study variability .
  • Data normalization : Express IC₅₀ relative to positive controls and report Hill coefficients to assess cooperativity .

Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., kinases)?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., erlotinib) to identify critical residues .

Key Recommendations for Researchers

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent) for Z-isomer yield .
  • Biological Assays : Prioritize target-specific assays (e.g., kinase profiling panels) over broad-spectrum screens to reduce noise .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, quenching methods) to mitigate batch-to-batch variability .

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